Cas no 473924-31-1 (2-chloro-1-cyclopropylbutane-1,3-dione)

2-chloro-1-cyclopropylbutane-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2-chloro-1-cyclopropylbutane-1,3-dione
- 2-Chloro-1-cyclopropyl-1,3-butanedione
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- インチ: InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3
- InChIKey: NUMZQGFCEWHHCX-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C(C(=O)C1CC1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.270
- ふってん: 220 ºC
- フラッシュポイント: 88 ºC
2-chloro-1-cyclopropylbutane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG19423-2.5g |
2-chloro-1-cyclopropylbutane-1,3-dione |
473924-31-1 | 97% | 2.5g |
$948.00 | 2024-04-20 |
2-chloro-1-cyclopropylbutane-1,3-dione 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
2-chloro-1-cyclopropylbutane-1,3-dioneに関する追加情報
Recent Advances in the Study of 2-Chloro-1-cyclopropylbutane-1,3-dione (CAS: 473924-31-1) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-chloro-1-cyclopropylbutane-1,3-dione (CAS: 473924-31-1) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and applications in drug discovery and development.
Recent studies have demonstrated that 2-chloro-1-cyclopropylbutane-1,3-dione serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems. The presence of both the cyclopropyl and dione moieties in the molecule provides multiple reactive sites for further functionalization, making it valuable for medicinal chemistry applications. Researchers at several institutions have reported improved synthetic routes to this compound, achieving higher yields and purity compared to previous methods.
In pharmacological investigations, preliminary screening data suggest that derivatives of 2-chloro-1-cyclopropylbutane-1,3-dione exhibit promising activity against specific enzyme targets. A 2023 study published in the Journal of Medicinal Chemistry reported that structural analogs of this compound showed inhibitory effects against certain kinases involved in inflammatory pathways. The exact mechanism of action is still under investigation, but molecular docking studies indicate potential interactions with the ATP-binding sites of these enzymes.
The compound's stability and reactivity profile have also been subjects of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its solution behavior and degradation pathways. These studies are particularly important for understanding the compound's suitability as a pharmaceutical intermediate and for guiding formulation development.
Looking forward, several research groups are exploring the use of 2-chloro-1-cyclopropylbutane-1,3-dione as a precursor for novel therapeutic agents. Current projects focus on developing analogs with improved pharmacokinetic properties and target specificity. The compound's unique structural features continue to inspire new synthetic strategies and biological evaluations in the search for innovative medicines.
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